

An In-depth Technical Guide to L-Valinol: Structure, Properties, and Applications

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This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of **L-Valinol**, a crucial chiral building block in modern organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Chemical Structure and Identification

L-Valinol, systematically named (2S)-2-amino-3-methylbutan-1-ol, is a chiral amino alcohol derived from the natural amino acid L-valine.[1][2] Its structure features a primary amine and a primary alcohol on adjacent stereogenic carbons, making it a versatile intermediate for the synthesis of a wide range of enantiomerically pure compounds.[3]

Caption: Chemical Structure of L-Valinol.

Physicochemical Properties

L-Valinol is a colorless to light yellow solid or oil at room temperature.[4] A summary of its key physicochemical properties is presented in the table below.



Property	Value	References
IUPAC Name	(2S)-2-amino-3-methylbutan-1- ol	[1]
Synonyms	(S)-(+)-2-Amino-3-methyl-1- butanol, L-Val-ol	
CAS Number	2026-48-4	_
Molecular Formula	C5H13NO	_
Molecular Weight	103.16 g/mol	_
Appearance	Colorless to light yellow oil or white to light brown solid	
Melting Point	30-34 °C	_
Boiling Point	81 °C at 8 mmHg; 189-190 °C at 760 mmHg	
Density	0.926 g/mL at 25 °C	_
Solubility	Soluble in water.	_
Optical Rotation	$[\alpha]D^{20} = +10 \pm 2^{\circ} \text{ (c=10 in }$ H ₂ O)	_
Refractive Index	n ²⁰ /D 1.4548	_

Synthesis of L-Valinol

L-Valinol is most commonly synthesized by the reduction of the carboxylic acid group of L-valine. A well-established and reliable method involves the use of a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF).

Experimental Protocol: Reduction of L-Valine with LiAlH₄

This protocol is adapted from a procedure published in Organic Syntheses.







Materials:

- L-Valine
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous tetrahydrofuran (THF)
- Ethyl ether
- 15% aqueous sodium hydroxide (NaOH)
- Anhydrous sodium sulfate (Na₂SO₄)
- Water

Equipment:

- Three-necked round-bottom flask
- Mechanical stirrer
- Reflux condenser
- Nitrogen inlet
- Addition funnel
- Ice bath
- Heating mantle
- Filtration apparatus
- Rotary evaporator
- Vacuum distillation apparatus

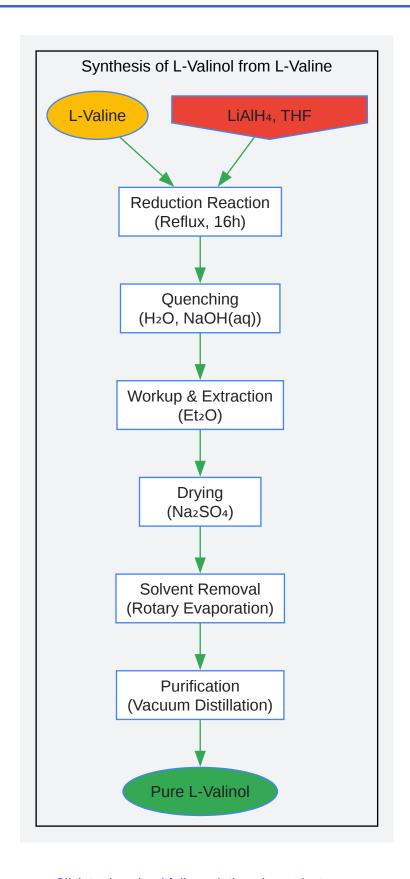
Procedure:



- An oven-dried 3-L three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen-inlet tube and is flushed with nitrogen.
- The flask is charged with a suspension of lithium aluminum hydride (1.26 mol) in 1200 mL of anhydrous THF.
- The mixture is cooled to 10°C using an ice bath.
- L-valine (0.85 mol) is added in portions over a 30-minute period, controlling the rate of addition to manage the evolution of hydrogen gas.
- After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then refluxed for 16 hours.
- The reaction mixture is cooled again to 10°C with an ice bath and diluted with 1000 mL of ethyl ether.
- The reaction is carefully quenched by the sequential slow addition of water (47 mL), 15% aqueous sodium hydroxide (47 mL), and finally water (141 mL).
- The resulting mixture is stirred for 30 minutes, and the white precipitate of aluminum salts is removed by filtration.
- The filter cake is washed with ethyl ether (3 x 150 mL).
- The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
- The residual oil is purified by vacuum distillation to afford **L-valinol** as a clear liquid.

Characterization: The purified **L-valinol** can be characterized by its boiling point, optical rotation, refractive index, and spectroscopic methods such as NMR and IR.





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Caption: Experimental workflow for the synthesis of L-Valinol.



Applications in Asymmetric Synthesis and Drug Development

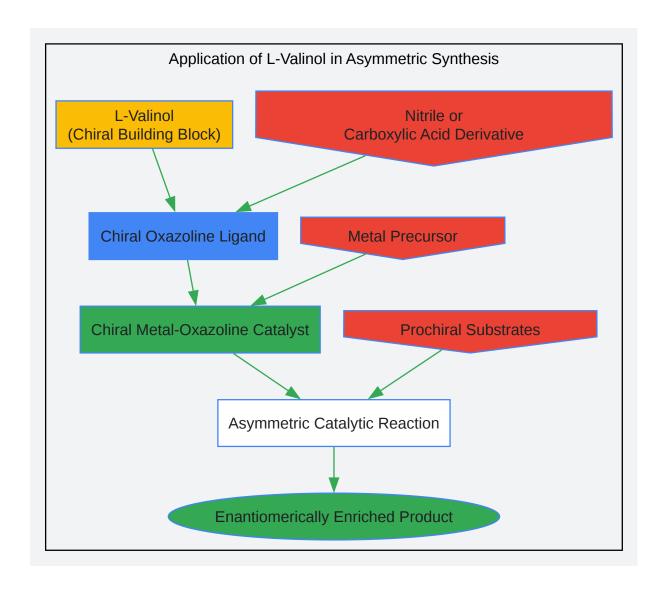
L-Valinol is a cornerstone in asymmetric synthesis, primarily serving as a chiral auxiliary or a precursor to chiral ligands and catalysts. Its application is particularly prominent in the synthesis of chiral oxazolines. These heterocyclic compounds are widely used as ligands in a variety of metal-catalyzed asymmetric reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

The stereocenter in **L-Valinol** effectively directs the stereochemical outcome of these reactions, enabling the synthesis of enantiomerically enriched products. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereochemistry. **L-Valinol** is a key intermediate in the synthesis of various pharmaceutical agents, contributing to enhanced efficacy and selectivity of drug formulations.

Representative Application: Synthesis of Chiral Oxazoline Ligands

A common application of **L-Valinol** is its condensation with a nitrile or a carboxylic acid derivative to form a chiral oxazoline. This oxazoline can then be used as a ligand in asymmetric catalysis.





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Caption: Logical workflow of L-Valinol's application in asymmetric catalysis.

Analytical Methods for Characterization

The purity and identity of **L-Valinol** are typically confirmed using a combination of analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of **L-Valinol**.
- High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be employed to determine the enantiomeric purity of L-Valinol.



- Gas Chromatography (GC): GC is another method to assess the purity of **L-Valinol**.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, namely the hydroxyl (-OH) and amine (-NH₂) groups.

Safety and Handling

L-Valinol should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is stable under normal temperatures and pressures but may absorb carbon dioxide from the air. It is incompatible with strong oxidizing agents, acid anhydrides, acid chlorides, and acids. For detailed safety information, refer to the material safety data sheet (MSDS).

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